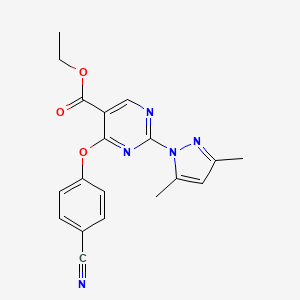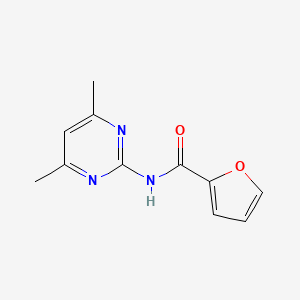![molecular formula C6H9N7 B14143945 6-Hydrazinyl-7,8-dimethyltetrazolo[1,5-b]pyridazine CAS No. 89059-61-0](/img/structure/B14143945.png)
6-Hydrazinyl-7,8-dimethyltetrazolo[1,5-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydrazinyl-7,8-dimethyltetrazolo[1,5-b]pyridazine is a heterocyclic compound that belongs to the class of tetrazolopyridazines This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyridazine ring, with hydrazinyl and methyl substituents
Méthodes De Préparation
The synthesis of 6-Hydrazinyl-7,8-dimethyltetrazolo[1,5-b]pyridazine typically involves the reaction of 3,6-dichloropyridazine with sodium azide, followed by azide-tetrazole isomerization. This process can be carried out under controlled conditions to ensure the stability of the intermediate compounds. Industrial production methods may involve scaling up this synthetic route with appropriate safety measures to handle the potentially explosive intermediates .
Analyse Des Réactions Chimiques
6-Hydrazinyl-7,8-dimethyltetrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrazine or sodium borohydride.
Substitution: The hydrazinyl group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6-Hydrazinyl-7,8-dimethyltetrazolo[1,5-b]pyridazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in other therapeutic areas.
Mécanisme D'action
The mechanism of action of 6-Hydrazinyl-7,8-dimethyltetrazolo[1,5-b]pyridazine involves its interaction with molecular targets through its hydrazinyl and tetrazole groups. These interactions can lead to the inhibition of specific enzymes or the modulation of biological pathways, depending on the context of its application. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
6-Hydrazinyl-7,8-dimethyltetrazolo[1,5-b]pyridazine can be compared with other similar compounds, such as:
6-Azidotetrazolo[1,5-b]pyridazine: This compound is also a tetrazolopyridazine derivative but with an azido group instead of a hydrazinyl group.
6-Hydroxytetrazolo[1,5-b]pyridazine: This compound has a hydroxyl group and is used as an intermediate in various synthetic pathways.
Propriétés
Numéro CAS |
89059-61-0 |
|---|---|
Formule moléculaire |
C6H9N7 |
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
(7,8-dimethyltetrazolo[1,5-b]pyridazin-6-yl)hydrazine |
InChI |
InChI=1S/C6H9N7/c1-3-4(2)6-9-11-12-13(6)10-5(3)8-7/h7H2,1-2H3,(H,8,10) |
Clé InChI |
MKKIJLDELKZJEV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=NN=NN2N=C1NN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Ethylbenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B14143868.png)




![1-(3,4-dimethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)ethanone](/img/structure/B14143897.png)
![2-Cyano-2-[(2-nitro-phenyl)-hydrazono]-thioacetamide](/img/structure/B14143904.png)




![5-bromo-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B14143933.png)
![2-Hydroxy-3-[(4-hydroxy-2-methoxy-6-propylbenzoyl)oxy]-4-methoxy-6-propylbenzoic acid](/img/structure/B14143940.png)

